4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride
Description
4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C18H24N2O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group linked to an aminoethyl chain and an isopropylbenzyl group.
Properties
IUPAC Name |
4-[2-[(4-propan-2-ylphenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S.ClH/c1-14(2)17-7-3-16(4-8-17)13-20-12-11-15-5-9-18(10-6-15)23(19,21)22;/h3-10,14,20H,11-13H2,1-2H3,(H2,19,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNPXAFXRPNEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049680-99-0 | |
| Record name | Benzenesulfonamide, 4-[2-[[[4-(1-methylethyl)phenyl]methyl]amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049680-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-isopropylbenzylamine with 2-bromoethylbenzenesulfonamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition disrupts the normal function of the enzymes, leading to various biological effects. The compound may also interact with other proteins and pathways, contributing to its diverse range of activities.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[(4-methylbenzyl)amino]ethyl}benzenesulfonamide
- **4-{2-[(4-ethylbenzyl)amino]ethyl}benzenesulfonamide
- **4-{2-[(4-tert-butylbenzyl)amino]ethyl}benzenesulfonamide
Uniqueness
4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride is unique due to the presence of the isopropyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
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